

An In-depth Technical Guide to the c-Fms Kinase Inhibitor GW2580

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GW2580

Cat. No.: B1672454

[Get Quote](#)

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of **GW2580**, a potent and selective inhibitor of the c-Fms (CSF-1R) kinase. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Chemical Identity

GW2580, with the IUPAC name 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine, is a small molecule inhibitor belonging to the pyrimidine class of compounds. It is a synthetic organic molecule designed to be a selective, ATP-competitive inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as c-Fms.

Table 1: Chemical Identifiers and Structure

Identifier	Value
IUPAC Name	5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine
Synonyms	GW-2580, GW 2580
CAS Number	870483-87-7
Molecular Formula	C20H22N4O3
Molecular Weight	366.41 g/mol
InChI Key	MYQAUKPBNJWPIE-UHFFFAOYSA-N
Canonical SMILES	<chem>COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC</chem>
Chemical Structure	(A 2D chemical structure would be displayed here)

Chemical and Physical Properties

This section summarizes the key physicochemical properties of **GW2580**, which are crucial for its handling, formulation, and interpretation of experimental results.

Table 2: Physicochemical Properties of **GW2580**

Property	Value	Notes and References
Appearance	White to beige solid.[1]	
Melting Point	Data not publicly available	
pKa	Data not publicly available	
LogP	Data not publicly available	
Solubility	Soluble in DMSO (10 mg/ml, can be warmed).[1][2]	For in vivo studies, it can be formulated in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.

Biological Activity and Selectivity

GW2580 is a potent inhibitor of c-Fms kinase and exhibits high selectivity over other kinases, making it a valuable tool for studying CSF-1R signaling.

Table 3: Biological Activity of **GW2580**

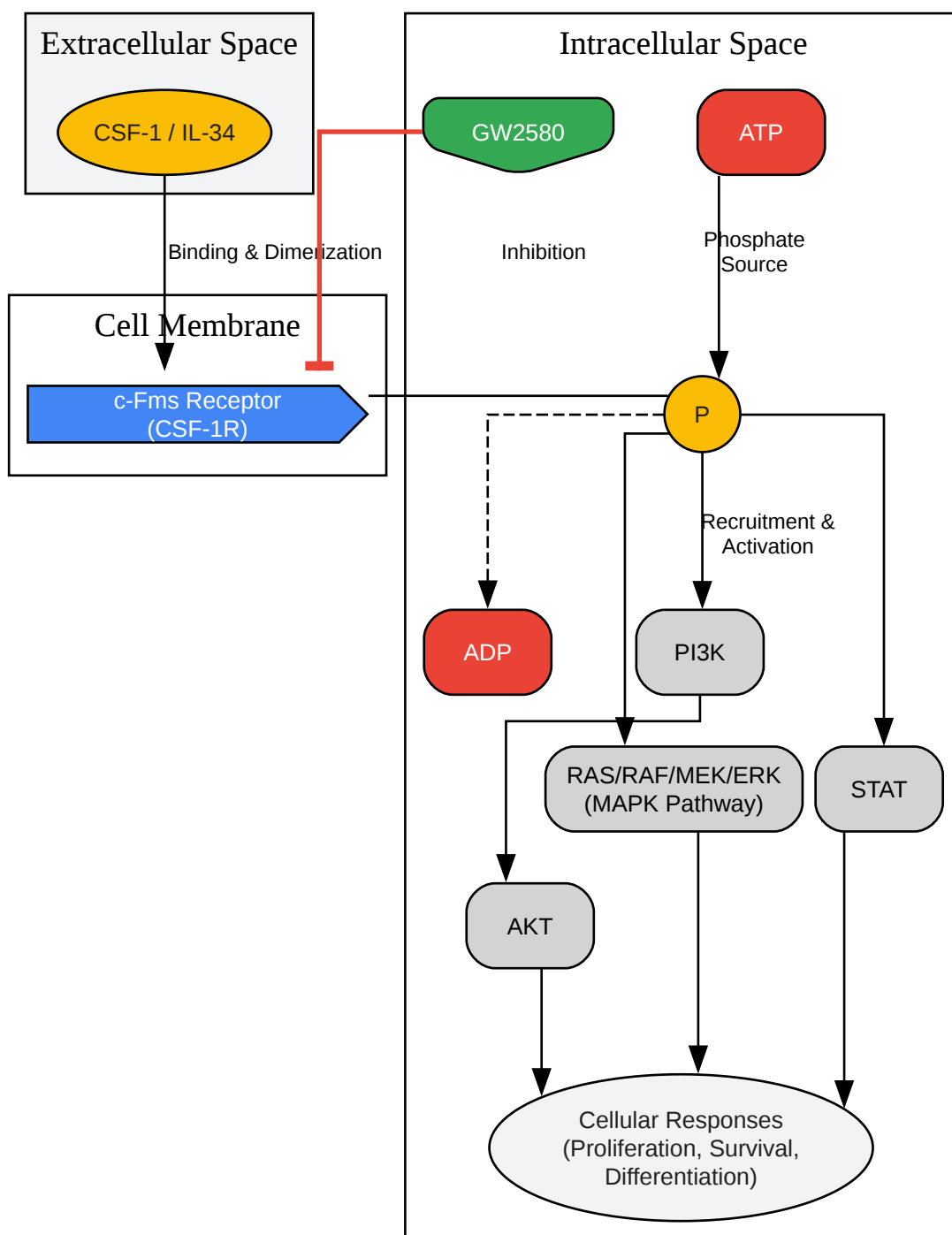
Target/Assay	IC50 Value	Notes and References
c-Fms (human kinase assay)	30 nM	Selective CSF-1R inhibitor.[3]
c-Fms (human kinase assay)	60 nM	Completely inhibits human cFMS kinase at this concentration.[4]
CSF1R Phosphorylation	~10 nM	In RAW264.7 murine macrophages.[4]
M-NFS-60 Cell Growth (CSF-1 stimulated)	0.33 µM	Murine myeloid tumor cells.[3]
Human Monocyte Growth (CSF-1 stimulated)	0.47 µM	Freshly isolated human monocytes.[3]
TRKA activity	0.88 µM	Also shows inhibitory activity against TRKA.[3][4]
NSO Cell Growth (serum stimulated)	13.5 µM	Mouse NSO myeloid tumor cells.[3]
HUVEC Growth (VEGF stimulated)	12 µM	Human umbilical vein vascular endothelial cells.[3]
BT474 Cell Growth (serum stimulated)	21 µM	Human BT474 cells.[3]

GW2580 has been shown to be 150- to 500-fold selective for c-Fms compared to a panel of other kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, and FLT-3.[3]

Mechanism of Action and Signaling Pathway

GW2580 functions as an ATP-competitive inhibitor of the c-Fms receptor tyrosine kinase.[1] The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the extracellular domain of c-Fms induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for the proliferation, survival, and differentiation of macrophages and related cell types.

By binding to the ATP-binding pocket of c-Fms, **GW2580** prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of these downstream signals.



[Click to download full resolution via product page](#)

Caption: **GW2580** inhibits c-Fms signaling by blocking ATP-dependent autophosphorylation.

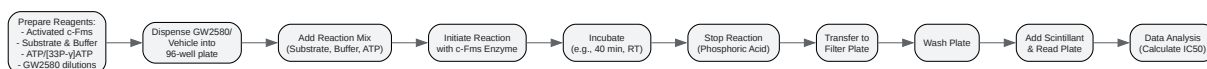
Experimental Protocols

In Vitro c-Fms Kinase Assay

This protocol describes a method for determining the inhibitory activity of **GW2580** against the c-Fms kinase in a cell-free system.

Methodology

- **Enzyme Activation:** The c-Fms enzyme is activated via autophosphorylation by incubation with ATP and MgCl₂.[\[3\]](#)
- **Reaction Setup:** In a 96-well plate, a reaction mixture is prepared containing a suitable buffer (e.g., 50 mM MOPS, pH 7.5), MgCl₂, a peptide substrate (e.g., biotin-EAIYAPFAKKK-NH₂), ATP, and radiolabeled [³³P-γ]ATP.[\[3\]](#)
- **Inhibitor Addition:** **GW2580**, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.[\[3\]](#)
- **Reaction Initiation:** The kinase reaction is started by the addition of the activated c-Fms enzyme.[\[3\]](#)
- **Incubation:** The reaction is allowed to proceed at room temperature for a defined period (e.g., 40 minutes).[\[3\]](#)
- **Termination and Capture:** The reaction is stopped with phosphoric acid, and the mixture is transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.[\[3\]](#)
- **Washing and Detection:** The plate is washed to remove unincorporated radiolabeled ATP, followed by the addition of a scintillation cocktail. The amount of incorporated radiolabel is quantified using a scintillation counter.[\[3\]](#)
- **Analysis:** The percentage of inhibition is calculated for each **GW2580** concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for an in vitro c-Fms kinase assay.

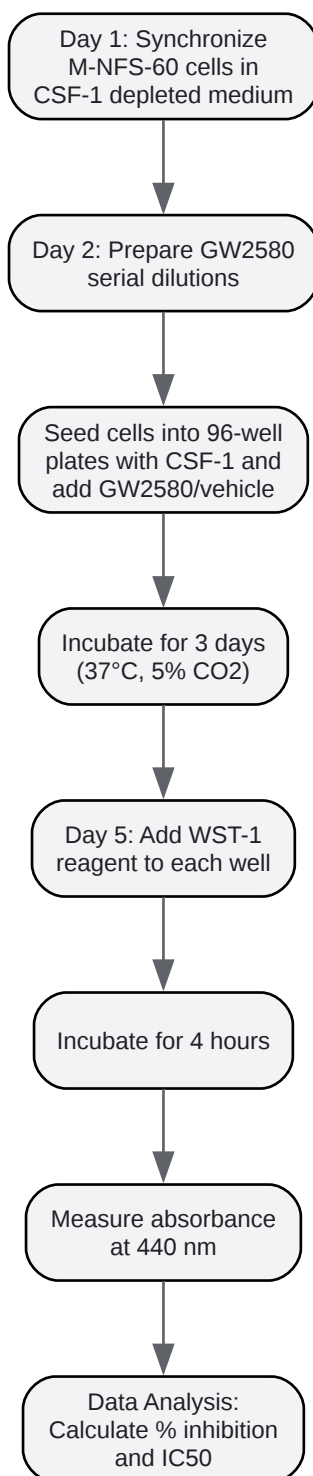
Cell Growth Inhibition Assay

This protocol details a cell-based assay to measure the antiproliferative effect of **GW2580** on CSF-1-dependent cells.

Methodology

- **Cell Culture:** The CSF-1-dependent murine myeloid cell line, M-NFS-60, is cultured in a medium containing 10% serum and 20 ng/mL of mouse CSF-1.[5]
- **Cell Preparation:** One day prior to the assay, the cells are placed in a depleted medium (lacking CSF-1) to synchronize them.[5]
- **Compound Preparation:** A 10-point serial dilution of **GW2580** is prepared in the assay medium.[5]
- **Assay Setup:** The synchronized M-NFS-60 cells are resuspended in assay medium containing CSF-1 and seeded into 96-well plates containing the various concentrations of **GW2580** or vehicle control.[5]
- **Incubation:** The plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO₂. [5]
- **Viability Measurement:** After the incubation period, a cell viability reagent (e.g., WST-1) is added to each well.[5]
- **Readout:** The absorbance is measured at the appropriate wavelength (e.g., 440 nm) after a 4-hour incubation with the viability reagent.[6]

- Analysis: The percentage of growth inhibition is determined relative to the vehicle-treated control, and the IC50 value is calculated.



[Click to download full resolution via product page](#)

Caption: Workflow for a cell-based growth inhibition assay using **GW2580**.

Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of **GW2580** would likely involve the coupling of a substituted benzyl halide with a 2,4-diaminopyrimidine derivative. The synthesis of related pyrimidine-based kinase inhibitors has been described in the patent literature. Researchers interested in the synthesis of **GW2580** should refer to patents covering 2,4-diaminopyrimidine derivatives as kinase inhibitors.

Conclusion

GW2580 is a well-characterized, potent, and selective inhibitor of c-Fms kinase. Its utility in studying the biological roles of CSF-1R in various physiological and pathological contexts is well-established. This guide provides essential information for researchers utilizing **GW2580**, from its fundamental chemical properties to detailed experimental protocols for its characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO2021034815A1 - Methods of making incretin analogs - Google Patents [patents.google.com]
- 2. Synthesis of a magnosalin derivative, 4-(3,4,5-trimethoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-2-diethylaminopyrimidine, and the anti-angiogenic and anti-rheumatic effect on mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Pharmacological Inhibition of Microglial Proliferation Supports Blood–Brain Barrier Integrity in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to the c-Fms Kinase Inhibitor GW2580]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1672454#gw2580-structure-and-chemical-properties\]](https://www.benchchem.com/product/b1672454#gw2580-structure-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com